

# Application Note: High-Recovery Solid-Phase Extraction of Ethinylestradiol from Wastewater

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## Compound of Interest

Compound Name: *Ethinylestradiol*

Cat. No.: *B1671402*

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## Abstract

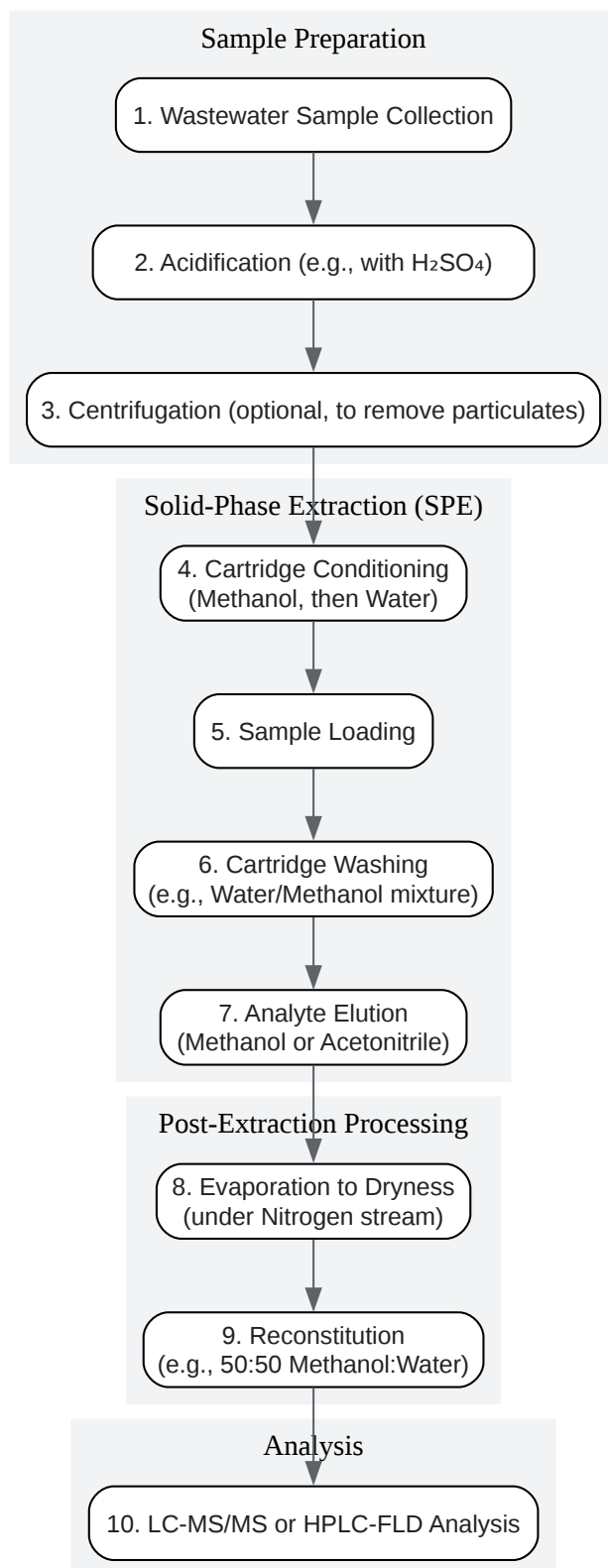
This application note details a robust and sensitive method for the extraction and pre-concentration of 17 $\alpha$ -**ethinylestradiol** (EE2), a potent synthetic estrogen, from various wastewater matrices. Due to its endocrine-disrupting capabilities at trace concentrations, accurate monitoring of EE2 is crucial.[1][2][3] The described protocol employs solid-phase extraction (SPE) with octadecyl (C18) or Oasis HLB cartridges, followed by analysis using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) or fluorescence detection (FLD).[4][5] This method is designed for researchers in environmental science, analytical chemistry, and drug development to achieve reliable quantification of EE2 at environmentally relevant, low ng/L levels.

## Introduction

17 $\alpha$ -**ethinylestradiol** (EE2) is a synthetic derivative of estradiol and a primary active ingredient in oral contraceptives.[1][3] Its widespread use and resistance to degradation lead to its presence in wastewater effluents, posing a significant risk to aquatic ecosystems by disrupting the endocrine systems of wildlife.[2][6] Effective monitoring requires a highly selective and sensitive analytical method capable of detecting ultra-trace concentrations. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers excellent cleanup, pre-concentration, and high, reproducible recoveries, making it a superior alternative to traditional liquid-liquid extraction.[7][8] This protocol provides a comprehensive guide to an optimized SPE workflow for EE2 isolation from complex wastewater samples.

## Experimental Workflow

The overall experimental workflow for the solid-phase extraction of **ethinylestradiol** from wastewater is depicted below.



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Caption: Experimental workflow for the solid-phase extraction and analysis of **Ethinylestradiol**.

## Materials and Reagents

- SPE Cartridges: C18 (e.g., Hypersep C18) or Oasis HLB (50-200 mg, 1-6 mL).[\[2\]](#)[\[4\]](#)[\[9\]](#)[\[10\]](#)
- Methanol (HPLC Grade)
- Acetonitrile (HPLC Grade)
- Ultrapure Water (18.2 MΩ·cm)
- Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>) or Hydrochloric Acid (HCl)
- Nitrogen Gas (High Purity)
- **Ethinylestradiol (EE2)** standard (≥98%)
- Internal Standard (e.g., Ethinylestradiol-d<sub>4</sub>)[\[1\]](#)
- Derivatization Agent (optional, e.g., Dansyl Chloride for LC-MS/MS)[\[11\]](#)

## Detailed Protocol

This protocol is a synthesis of commonly employed methods for the extraction of EE2 from wastewater.[\[1\]](#)[\[3\]](#)[\[4\]](#)

1. Sample Preparation a. Collect wastewater samples in clean glass bottles. To avoid degradation, samples should be transported on ice and processed promptly or stored at 4°C for no longer than 48 hours. b. For analysis of dissolved EE2, remove suspended solids by centrifugation. Filtration is generally not recommended as EE2 may adsorb to filter materials, leading to a negative bias.[\[1\]](#) c. For total EE2 analysis (dissolved and particulate-bound), the whole sample can be processed, provided the particulate matter does not clog the SPE cartridge (typically <1% solids).[\[1\]](#) d. Acidify the water sample to a pH of approximately 2-3 using sulfuric acid.[\[1\]](#)[\[7\]](#) This step ensures that EE2 is in a non-ionized form, promoting its retention on the reversed-phase sorbent. e. Spike the sample with an appropriate internal standard (e.g., Ethinylestradiol-d<sub>4</sub>) to correct for matrix effects and variations in extraction efficiency.[\[1\]](#)

2. Solid-Phase Extraction (SPE) a. Cartridge Conditioning: Condition the SPE cartridge by passing 4-5 mL of methanol, followed by 4-5 mL of ultrapure water.[\[3\]](#) Do not allow the cartridge to go dry before loading the sample. b. Sample Loading: Pass the acidified wastewater sample through the conditioned SPE cartridge at a steady flow rate of approximately 5 mL/min.[\[12\]](#) c. Washing: After the entire sample has been loaded, wash the cartridge with 1-5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove hydrophilic interferences.[\[11\]](#) d. Elution: Elute the retained EE2 from the cartridge using a small volume of a strong organic solvent. Common elution schemes include:

- 4 mL of 100% methanol.[\[7\]](#)
- Two aliquots of 0.5 mL of hexane followed by 0.5 mL of methanol.[\[3\]](#)
- A single elution with acetonitrile.[\[1\]](#)[\[2\]](#)

3. Post-Extraction Concentration a. Concentrate the eluate to dryness under a gentle stream of nitrogen in a heated water bath (e.g., 50°C).[\[1\]](#)[\[11\]](#) b. Reconstitute the dried residue in a small, precise volume (e.g., 1 mL) of a suitable solvent, such as a 50:50 methanol:water mixture.[\[1\]](#) c. Transfer a portion of the reconstituted sample to an autosampler vial for analysis.

4. Instrumental Analysis a. Analyze the extracted sample using a suitable analytical technique, such as LC-MS/MS or HPLC-FLD.[\[1\]](#)[\[4\]](#) b. For highly sensitive quantification, especially with LC-MS/MS, derivatization of the extract with an agent like dansyl chloride may be performed to enhance the ionization efficiency and signal response of EE2.[\[11\]](#)

## Quantitative Data Summary

The following tables summarize key quantitative parameters from various published methods, providing a baseline for method development and validation.

Table 1: SPE Cartridge and Sorbent Specifications

Sorbent Type	Manufacturer/ Brand	Sorbent Mass (mg)	Cartridge Volume (mL)	Reference
C18 (Octadecyl)	Hypersep	-	-	<a href="#">[4]</a>
C18	-	-	-	<a href="#">[2]</a>
Oasis HLB	Waters	30	-	<a href="#">[3]</a>
Oasis HLB	Waters	80	-	<a href="#">[12]</a>
Oasis HLB	Waters	200	5	<a href="#">[9]</a>

Table 2: SPE Method Parameters and Performance

Parameter	Value/Range	Reference
Sample Volume	100 - 300 mL	<a href="#">[4]</a> <a href="#">[12]</a>
Sample pH	2 - 3	<a href="#">[1]</a> <a href="#">[7]</a>
Conditioning Solvent	Methanol, followed by Water	<a href="#">[3]</a> <a href="#">[11]</a>
Elution Solvent	Methanol, Acetonitrile	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[7]</a>
Elution Volume	1 - 4 mL	<a href="#">[3]</a> <a href="#">[7]</a>
Pre-concentration Factor	up to 2500x	<a href="#">[4]</a>
Recovery	75 - 94%	<a href="#">[2]</a> <a href="#">[7]</a>
Limit of Quantification (LOQ)	1 - 5 ng/L	<a href="#">[4]</a> <a href="#">[13]</a>
Limit of Detection (LOD)	0.02 - 1.12 ng/L	<a href="#">[2]</a> <a href="#">[14]</a>

Table 3: Example LC-MS/MS Conditions for EE2 Analysis

Parameter	Condition	Reference
Ionization Mode	Electrospray Ionization (ESI), Positive or Negative	[6][15]
Capillary Voltage	2.00 kV	[6]
Desolvation Temperature	600 °C	[6]
Acquisition Mode	Multiple Reaction Monitoring (MRM)	[6][15]
Internal Standard	Ethinylestradiol-d4	[1]

## Conclusion

The solid-phase extraction method outlined in this application note provides a reliable and effective approach for the isolation and pre-concentration of **ethinylestradiol** from complex wastewater matrices. By utilizing C18 or Oasis HLB sorbents and optimizing parameters such as sample pH, elution solvent, and final analysis by LC-MS/MS, researchers can achieve the low limits of detection required for environmental monitoring and risk assessment. The presented protocol and quantitative data serve as a comprehensive resource for the development and implementation of this critical analytical methodology.

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